molecular formula C13H7BF4N2O2 B15288722 DIBENZO(b,d)PYRAN-1-DIAZONIUM, 6-OXO-, TETRAFLUOROBORATE(1-) CAS No. 73927-76-1

DIBENZO(b,d)PYRAN-1-DIAZONIUM, 6-OXO-, TETRAFLUOROBORATE(1-)

Cat. No.: B15288722
CAS No.: 73927-76-1
M. Wt: 310.01 g/mol
InChI Key: STPHJARZPORYDE-UHFFFAOYSA-N
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Description

DIBENZO(b,d)PYRAN-1-DIAZONIUM, 6-OXO-, TETRAFLUOROBORATE(1-) is a diazonium salt characterized by a dibenzo[b,d]pyran backbone fused with a diazonium group (N₂⁺) at position 1 and a ketone group at position 6. The tetrafluoroborate (BF₄⁻) counterion stabilizes the cationic structure, enhancing its solubility in polar aprotic solvents. This compound is synthesized via diazotization-cyclization of 2′-bromo-[1,1′-biphenyl]-2-amine in the presence of tetrafluoroboric acid, a method analogous to the preparation of dibenzobromolium and dibenzochlorolium salts .

Its diazonium moiety renders it highly reactive, making it a candidate for use in aryl coupling reactions or as a precursor for heterocyclic frameworks. However, like many diazonium salts, it is thermally unstable and may decompose under mild heating, releasing nitrogen gas and toxic byproducts.

Properties

CAS No.

73927-76-1

Molecular Formula

C13H7BF4N2O2

Molecular Weight

310.01 g/mol

IUPAC Name

6-oxobenzo[c]chromene-1-diazonium;tetrafluoroborate

InChI

InChI=1S/C13H7N2O2.BF4/c14-15-10-6-3-7-11-12(10)8-4-1-2-5-9(8)13(16)17-11;2-1(3,4)5/h1-7H;/q+1;-1

InChI Key

STPHJARZPORYDE-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C2C(=C1)C3=C(C=CC=C3OC2=O)[N+]#N

Origin of Product

United States

Preparation Methods

The synthesis of DIBENZO(b,d)PYRAN-1-DIAZONIUM, 6-OXO-, TETRAFLUOROBORATE(1-) typically involves the reaction of dibenzo[b,d]pyran-6-one with diazonium salts under controlled conditions. One common method includes the use of Rh(III)-catalyzed cascade C–H activation and C–C bond cleavage . This reaction is carried out in the presence of aryl ketone O-acetyl oximes and quinones, leading to the formation of the desired product . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

DIBENZO(b,d)PYRAN-1-DIAZONIUM, 6-OXO-, TETRAFLUOROBORATE(1-) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can convert the diazonium group into other functional groups.

    Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

DIBENZO(b,d)PYRAN-1-DIAZONIUM, 6-OXO-, TETRAFLUOROBORATE(1-) has several scientific research applications:

Mechanism of Action

The mechanism of action of DIBENZO(b,d)PYRAN-1-DIAZONIUM, 6-OXO-, TETRAFLUOROBORATE(1-) involves the activation of the diazonium group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in catalytic processes, the Rh(III) catalyst plays a crucial role in facilitating the C–H activation and C–C bond cleavage .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties Applications Safety Profile
DIBENZO(b,d)PYRAN-1-DIAZONIUM, 6-OXO-, BF₄⁻ C₁₂H₈BF₄N₂O 306.01 (calc.) Reactive diazonium group, thermally unstable Organic synthesis intermediate Presumed mutagenic, toxic fumes†
4-(Hydroxymethyl)benzenediazonium BF₄⁻ C₇H₇BF₄N₂O 221.97 Suspected carcinogen, mutagenic Photoresist chemistry TDLo: 400 mg/kg (oral, mice)
N-Butylpyridinium BF₄⁻ C₉H₁₄BF₄N 223.02 Ionic liquid, ρ ≈ 1.2 g/cm³, stable to 300°C Electrolytes, solvents Low acute toxicity
Cadmium Tetrafluoroborate Cd(BF₄)₂ 286.01 Aqueous solution, corrosive Electroplating Toxic (Cd²⁺ exposure)

†Decomposition releases NOₓ, B, and F⁻ .

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